![molecular formula C14H11NS B168877 2-[4-(Methylsulfanyl)phenyl]benzonitrile CAS No. 171879-75-7](/img/structure/B168877.png)

2-[4-(Methylsulfanyl)phenyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

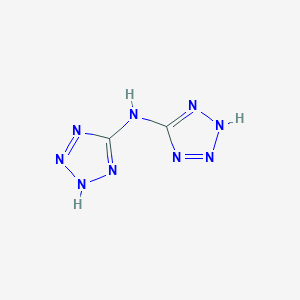

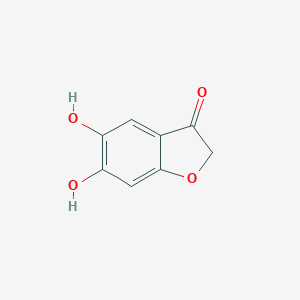

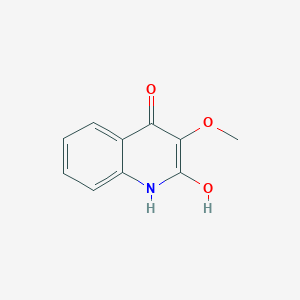

“2-[4-(Methylsulfanyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C14H11NS . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a phenyl ring with a methylsulfanyl (CH3-S-) group . The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The compound has a molecular weight of 225.31 . Other specific properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications

Reactions in Basic Solutions : The effect of 2-Methylsulfonyl, 2-Methylsulfinyl, and 2-Methylsulfanyl substituents, including compounds similar to 2-[4-(Methylsulfanyl)phenyl]benzonitrile, on the alkaline hydrolysis of methyl benzoate and phenyl acetate was studied by Bowden & Rehman (1997). This research demonstrates the significance of both polar and steric effects in these reactions (Bowden & Rehman, 1997).

Flash Vacuum Pyrolysis : Riedl et al. (2003) described the flash vacuum pyrolysis of derivatives including 3-methylsulfanyl-1,2,4-benzotriazine, which relates to the compound . This research provides insights into the thermal behavior and potential applications of these compounds in high-temperature processes (Riedl et al., 2003).

Rhodium-Catalyzed Direct Cyanation : Dong et al. (2015) explored the synthesis of 2-(Alkylamino)benzonitriles via rhodium-catalyzed cyanation, where compounds structurally similar to this compound were used. This research is relevant for the synthesis of complex organic molecules (Dong et al., 2015).

Synthesis and Structure Elucidation : Bera et al. (2021) conducted a study involving the synthesis and structure elucidation of compounds related to this compound. This research aids in understanding the molecular structure and potential applications of such compounds in various chemical reactions (Bera et al., 2021).

NLO Applications : Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile, including those similar to this compound, for nonlinear optical (NLO) applications. This research explores the potential of such compounds in the field of photonics and optoelectronics (Mydlova et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-methylsulfanylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPYLRPCUYIBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362723 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171879-75-7 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)